Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate
Description
This compound is a chiral oxazolidine derivative featuring a tert-butyl carbamate group, a 2,2-dimethyl-substituted oxazolidine ring, and a 4-(4-phenylmethoxybutyl) side chain. The oxazolidine scaffold is widely used in asymmetric synthesis and drug discovery due to its ability to act as a chiral auxiliary or protective group for amino alcohols. The phenylmethoxybutyl substituent introduces both lipophilic and steric bulk, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLONYUYWBDMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 2,2-dimethyl-4-(4-hydroxybutyl)-1,3-oxazolidine-3-carboxylate with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines and alcohols.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a nucleophile, participating in various chemical reactions. The tert-butyl and phenylmethoxybutyl groups can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
Substituent Effects on Physical and Chemical Properties
(a) tert-Butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate (Compound (S)-29, )
- Structure: Differs by a 4-octylphenoxymethyl group instead of phenylmethoxybutyl.
- Synthesis: Prepared via nucleophilic substitution of a tosylate intermediate with 4-octylphenol (81% yield in DMF/70°C) .
- NMR Data :
(b) tert-Butyl(S)-2,2-dimethyl-4-((1-tosyl-1H-indol-3-yl)methyl)oxazolidine-3-carboxylate ()
- Structure : Contains a tosylated indole substituent.
- Synthesis : Generated via lithiation and coupling with an indole-tosylate intermediate .
- Comparison : The electron-deficient tosyl group and aromatic indole moiety may alter reactivity in ring-opening reactions compared to the electron-rich phenylmethoxybutyl group.
Functional Group Impact on Reactivity
(a) tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-1,3-oxazolidine-3-carboxylate (Compound 7, )
- Structure : Features a conjugated α,β-unsaturated ester.
- Reactivity: The enone system enables Michael addition or Diels-Alder reactions, absent in the target compound .
- Application: Used in the synthesis of amino alcohol derivatives via nucleophilic additions .
(b) tert-Butyl-(4R)-2,2-dimethyl-4-(3-trimethylsilanyl-propenyl)-1,3-oxazolidine-3-carboxylate (Compound 7, )
- Structure : Includes a silyl-protected propenyl group.
- Reactivity : The trimethylsilane group acts as a temporary protective moiety, enabling selective functionalization .
- Comparison : The phenylmethoxybutyl chain in the target compound lacks such orthogonal protection capabilities.
(a) Fluorinated Sphingosine Analogues (–6)
- Examples :
- tert-Butyl-(4S)-4-(1-fluorohexadec-2-enyl)-1,3-oxazolidine-3-carboxylate (Compound 13)
- tert-Butyl (2S,E)-3-fluoro-1-hydroxyoctadec-4-en-2-ylcarbamate (Compound anti-14)
- Key Features : Fluorine atoms enhance metabolic stability and modulate lipophilicity.
- Comparison : The target compound’s phenylmethoxybutyl group lacks fluorination, which may limit its utility in drug candidates requiring prolonged half-lives .
(b) Fluorogenic Ceramidase Substrate (Compound 1, )
- Structure : Contains a coumarin-derived fluorophore linked via an oxazolidine scaffold.
- Application : Used in high-throughput assays for ceramidase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
